molecular formula C14H19NO2S B2588462 (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide CAS No. 1396893-26-7

(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide

Cat. No.: B2588462
CAS No.: 1396893-26-7
M. Wt: 265.37
InChI Key: HQRPXTURXVMFLG-CMDGGOBGSA-N
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Description

(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide is a synthetic cinnamamide derivative offered for research purposes. Compounds within the cinnamamide class have been identified in preclinical studies as possessing significant anticonvulsant and antiseizure properties, making them important candidates in neuroscience and medicinal chemistry research . The N-(3-aryl-2-propenoyl)amido moiety, present in this structure, is considered a key pharmacophore responsible for these biological activities . Researchers are investigating such derivatives for potential applications in addressing drug-resistant epilepsy, as a substantial number of seizures remain resistant to currently available pharmacotherapy . The structural similarity of this compound to other active cinnamamide derivatives suggests it may be suitable for mechanism-of-action studies, which often involve targets such as the GABAA receptor, serotonergic pathways, and the vanilloid receptor (TRPV1) . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety and stability evaluations prior to use.

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRPXTURXVMFLG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phenyl group can be reduced to form a cyclohexyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the phenyl group may produce a cyclohexane derivative.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide is investigated for its potential therapeutic effects. It may have applications in the development of new drugs targeting specific pathways or diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Physicochemical Properties

Lipophilicity (logD) and solubility are critical for bioavailability:

  • Compound 10 (): Substituted with 3-Fluoro-4-(trifluoromethyl)phenyl, exhibits high logD due to hydrophobic halogen/CF₃ groups, correlating with antimicrobial activity .
  • Target Compound : The hydroxy group increases hydrophilicity, while the methylsulfanyl and branched alkyl chain may balance lipophilicity. This could enhance metabolic stability compared to highly halogenated analogs.

Structural and Crystallographic Insights

  • Hydrogen Bonding : The hydroxy group in the target compound likely participates in hydrogen bonding (as in Etter’s graph set analysis), influencing crystal packing or solubility .
  • SHELX Refinement : Structural analogs like KM-568 may employ SHELXL for crystallographic refinement, suggesting similar approaches for the target compound .

Data Table: Key Comparisons

Compound Name Substituent on Amide Nitrogen Biological Activity logD (Estimated) Synthesis Yield
Target Compound 2-hydroxy-2-methyl-3-(methylsulfanyl)propyl Not reported Moderate Unknown
KM-568 () 2-hydroxypropyl Anticonvulsant Low-Moderate 79%
Compound 10 () 3-Fluoro-4-(trifluoromethyl)phenyl Antimicrobial (MRSA) High Not provided
(2E)-N-benzyl-3-[4-isobutylphenyl]prop-2-enamide () Benzyl + 4-isobutylphenyl Not reported High Not provided

Research Implications and Gaps

  • Pharmacological Data : The target compound’s biological profile remains uncharacterized. Testing in epilepsy or antimicrobial assays (as in ) is warranted.
  • ADMET Properties : The methylsulfanyl group may influence cytochrome P450 metabolism or plasma protein binding, requiring in silico/in vitro studies.
  • Structural Optimization : Substituent variations (e.g., replacing methylsulfanyl with sulfoxide/sulfone) could enhance activity or reduce toxicity.

Biological Activity

Overview

(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide, also known as KM-568, is a compound of interest in medicinal chemistry due to its potential biological activities. This article details its biological activity, focusing on its anticonvulsant properties, mechanisms of action, and safety profile based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A phenyl group
  • A hydroxy group
  • A methylsulfanyl group

The IUPAC name is (E)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylprop-2-enamide, with the molecular formula C14H19NO2SC_{14}H_{19}NO_2S and a molecular weight of approximately 271.37 g/mol .

Anticonvulsant Activity

Research has demonstrated that KM-568 exhibits significant anticonvulsant activity across various animal models. Key findings include:

  • Maximal Electroshock Test (MES) : The compound showed effective protection against seizures with an ED50 of 44.46 mg/kg in mice when administered intraperitoneally (i.p.) .
  • Frings Audiogenic Seizure Model : In this genetic model of epilepsy, KM-568 had an ED50 of 13.21 mg/kg (i.p.), indicating substantial efficacy .

The following table summarizes the anticonvulsant activity across different models:

Model Route ED50 (mg/kg)
Maximal Electroshock (Mice)i.p.44.46
Maximal Electroshock (Rats)p.o.30.81
Frings Audiogenic Seizure (Mice)i.p.13.21
6-Hz Psychomotor Seizure (Mice)i.p.71.55

These results suggest that KM-568 could serve as a promising lead compound for the development of new antiepileptic drugs.

The mechanism by which KM-568 exerts its anticonvulsant effects involves interaction with specific molecular targets, likely including neurotransmitter receptors and enzymes associated with seizure pathways. The compound's structure suggests it may modulate GABAergic or glutamatergic systems, which are critical in seizure activity .

Safety Profile

In vitro studies have shown that KM-568 is non-mutagenic according to the Ames test and exhibits low cytotoxicity in human cell lines (HepG2 and H9c2) at concentrations up to 100 µM . This safety profile supports its potential for further preclinical studies.

Case Studies and Research Findings

Several studies have explored the biological activity of similar cinnamamide derivatives, reinforcing the pharmacological potential of compounds like KM-568:

  • Cinnamamide Derivatives : Various derivatives have been tested for anticonvulsant properties, indicating a structure-activity relationship where modifications to the phenyl ring and olefin linker influence efficacy .
  • Preclinical Safety Evaluations : The safety assessments conducted on KM-568 suggest that it possesses favorable pharmacokinetic properties, making it a candidate for further development in treating epilepsy and related disorders .

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide?

Answer: The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Coupling reactions : Amide bond formation between 3-phenylprop-2-enoic acid derivatives and the hydroxy-methylsulfanylpropylamine moiety using coupling agents like EDCI/HOBt .
  • Protection/deprotection : Hydroxyl and thioether groups may require protection (e.g., tert-butyldimethylsilyl) to prevent side reactions during synthesis .
  • Purification : Column chromatography or preparative HPLC (≥98% purity) is recommended to isolate the final product .

Q. How can researchers validate the purity and structural identity of this compound?

Answer:

  • Analytical techniques :
    • HPLC/LC-MS : Retention time and mass-to-charge ratio (e.g., [M+H]+ = 336.4) confirm identity and purity .
    • NMR spectroscopy : Key signals include δ 7.2–7.5 ppm (phenyl protons), δ 6.5–7.0 ppm (enamide doublet), and δ 2.1 ppm (methylsulfanyl group) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should match theoretical values (±0.4%) .

Advanced Research Questions

Q. What crystallographic approaches are suitable for resolving the compound’s 3D structure?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
  • Challenges : Crystallization may require slow evaporation in polar solvents (e.g., ethanol/water mixtures). Twinning or low-resolution data can be addressed via SHELXD for structure solution .
  • Key parameters : Report bond angles (e.g., C–S–C ~104°) and torsion angles of the enamide group to confirm (2E) stereochemistry .

Q. How do intermolecular hydrogen bonds influence the compound’s stability and reactivity?

Answer:

  • Graph set analysis (e.g., Etter’s notation) reveals motifs like R22(8)R_2^2(8) chains involving the hydroxy and amide groups, stabilizing the crystal lattice .
  • Thermogravimetric analysis (TGA) : Hydrogen bonding correlates with higher melting points (~180–190°C) and reduced hygroscopicity .
  • Reactivity : Strong intramolecular O–H···N bonds may limit nucleophilic attack at the amide carbonyl .

Q. What strategies resolve contradictions in spectroscopic or computational data during characterization?

Answer:

  • Cross-validation : Compare experimental IR (e.g., C=O stretch at ~1650 cm⁻¹) with DFT-calculated vibrational spectra .
  • Dynamic NMR : Detect rotational barriers in the methylsulfanyl group if splitting occurs in proton signals .
  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., oxidized sulfanyl groups) and adjust reaction conditions .

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